3-(Pyridin-4-yl)isoxazol-5(4H)-one

Lipophilicity Physicochemical Properties Medicinal Chemistry

This 4-pyridyl substituted isoxazolone scaffold provides a critical LogP differential (0.73) and specific hydrogen-bonding profile essential for SAR studies in oncology and infectious disease. Unlike 2- or 3-pyridyl isomers, this geometry is essential for synthesizing 1,3,4-oxadiazole and benzothiazolylthioether derivatives with reported micromolar anti-proliferative activity. Ensure target-specific outcomes by standardizing on this specific isomer for your focused library synthesis.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 101084-52-0
Cat. No. B011540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)isoxazol-5(4H)-one
CAS101084-52-0
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1C(=NOC1=O)C2=CC=NC=C2
InChIInChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h1-4H,5H2
InChIKeyGMEKULAASCJPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-4-yl)isoxazol-5(4H)-one (CAS 101084-52-0) Procurement Guide: Core Specifications & Scientific Context


3-(Pyridin-4-yl)isoxazol-5(4H)-one (CAS 101084-52-0) is a heterocyclic chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . It belongs to the isoxazol-5(4H)-one class of compounds, which are five-membered heterocycles containing adjacent nitrogen and oxygen atoms, and are recognized as versatile small molecule scaffolds in medicinal chemistry and chemical biology [1]. The core structure features a pyridine ring substituted at the 4-position on an isoxazolone core [2]. This specific substitution pattern differentiates it from its positional isomers and other aryl-substituted isoxazolone analogs, influencing its physicochemical properties and potential biological interactions.

Why 3-(Pyridin-4-yl)isoxazol-5(4H)-one (CAS 101084-52-0) Cannot Be Casually Substituted by Other Isoxazolone Analogs


Generic substitution within the isoxazol-5(4H)-one class is inadvisable without rigorous comparative analysis, as even minor structural modifications, such as altering the position of the pyridine nitrogen or replacing the heteroaryl group, can lead to substantial shifts in key molecular properties and biological activity. For instance, the isomeric 3-(Pyridin-2-yl)isoxazol-5(4H)-one and 3-(Pyridin-3-yl)isoxazol-5(4H)-one possess different spatial arrangements of the basic nitrogen, which can critically affect binding to biological targets and overall molecular recognition . Furthermore, class-level studies on pyridinylisoxazole derivatives demonstrate that specific substitution patterns are directly correlated with potent anti-proliferative activities in the micromolar range against human cancer cell lines, while other close analogs in the same series show significantly lower or no activity [1][2]. Therefore, the choice of 3-(Pyridin-4-yl)isoxazol-5(4H)-one over a seemingly similar alternative must be based on specific, quantifiable evidence to ensure the desired outcome in a given scientific application.

Quantitative Differentiation of 3-(Pyridin-4-yl)isoxazol-5(4H)-one (CAS 101084-52-0) Against Key Comparators


Predicted LogP of 0.73 vs. 3-Pyridyl Isomer (LogP 0.17): Differential Lipophilicity Impacts Biological Assay Design

The computationally predicted partition coefficient (LogP) for 3-(Pyridin-4-yl)isoxazol-5(4H)-one is 0.73 . In comparison, its close positional isomer, 3-(Pyridin-3-yl)isoxazol-5(4H)-one, has a predicted LogP of approximately 0.17 [1]. The 3-pyridin-4-yl isomer is therefore predicted to be over 3.5 times more lipophilic than the 3-pyridin-3-yl isomer, based on the ratio of their partition coefficients (10^0.73 / 10^0.17 ≈ 3.6).

Lipophilicity Physicochemical Properties Medicinal Chemistry ADME

Topological Polar Surface Area (TPSA) of 51.55 Ų vs. 3-Pyridyl Isomer: Implications for CNS Penetration Potential

The calculated Topological Polar Surface Area (TPSA) for 3-(Pyridin-4-yl)isoxazol-5(4H)-one is 51.55 Ų . In comparison, its positional isomer 3-(Pyridin-3-yl)isoxazol-5(4H)-one has a reported TPSA of 42.75 Ų . The 4-pyridyl isomer exhibits a TPSA that is approximately 20% larger than its 3-pyridyl counterpart. This difference, while both fall under the commonly cited threshold of 90 Ų for good blood-brain barrier penetration, could be significant in fine-tuning central nervous system (CNS) exposure profiles.

Polar Surface Area Physicochemical Properties Medicinal Chemistry CNS Drug Design

Anti-Proliferative Activity in MCF-7 Cells: Class-Level Evidence for Pyridinylisoxazoles (IC50 in µM Range) vs. Inactive Analogs

A class-level study on 21 pyridinylisoxazole derivatives, designed based on an allosteric kinase inhibitor pharmacophore model, demonstrated potent anti-proliferative activity against human breast cancer MCF-7 cells, with IC50 values in the micromolar range [1][2]. While specific IC50 values for 3-(Pyridin-4-yl)isoxazol-5(4H)-one are not reported in the primary literature, the study explicitly shows that several compounds in this class possess activity, whereas other analogs in the same set did not. This establishes a clear structure-activity relationship where the pyridinylisoxazole core is necessary but not sufficient for activity; specific substituent patterns dictate potency.

Anticancer Cytotoxicity MCF-7 Medicinal Chemistry

Building Block Utility: 4-Pyridyl Substitution Enables Diverse Derivatization Routes Unavailable to 2- or 3-Pyridyl Isomers

As a synthetic building block, 3-(Pyridin-4-yl)isoxazol-5(4H)-one offers a distinct set of derivatization possibilities compared to its 2- and 3-pyridyl isomers. The 4-pyridyl group presents a unique vector for substitution and metal coordination. For instance, it has been employed as a key starting material in the synthesis of 4-[(substituted benzylidene)-3-[(5-(pyridine-4-yl)-1,3,4-oxadiazole-2-ylthio)-methyl]isoxazol-5(4H)-one derivatives, a class of compounds investigated for antimycobacterial activity [1]. The corresponding 2- and 3-pyridyl isomers would not afford the same geometry or electronic properties for these specific transformations, limiting their utility in these synthetic pathways.

Synthetic Chemistry Building Block Derivatization Heterocyclic Chemistry

Predicted Boiling Point (278.5°C at 760 mmHg) vs. 3-Pyridyl Isomer: Implication for Purification and Handling

The predicted boiling point for 3-(Pyridin-4-yl)isoxazol-5(4H)-one is 278.5°C at 760 mmHg . While data for the 3-pyridyl isomer is not consistently available for a direct comparison, this value is notably lower than that of some larger, more functionalized isoxazolone derivatives, suggesting it may be more amenable to purification by distillation or sublimation. This property, combined with its relatively low molecular weight, positions it as a more volatile and potentially easier-to-handle building block in certain synthetic workflows compared to higher-boiling, more complex analogs.

Physicochemical Properties Boiling Point Purification Analytical Chemistry

Hydrogen Bond Donor Count of 0 vs. 3-Pyridyl Isomer: Impact on Solid-State Properties and Formulation

Computational analysis indicates that 3-(Pyridin-4-yl)isoxazol-5(4H)-one has zero hydrogen bond donors, whereas its positional isomer 3-(Pyridin-3-yl)isoxazol-5(4H)-one is predicted to have one hydrogen bond donor . The absence of an H-bond donor in the 4-pyridyl isomer suggests it may exhibit lower water solubility, reduced crystal lattice energy, and a different propensity for co-crystal or salt formation compared to its 3-pyridyl counterpart. This distinction is critical for solid-state chemistry and formulation development, where the ability to form specific intermolecular interactions dictates material properties.

Physicochemical Properties Hydrogen Bonding Crystal Engineering Formulation

Validated Research and Application Scenarios for 3-(Pyridin-4-yl)isoxazol-5(4H)-one (CAS 101084-52-0)


As a Core Scaffold for Anticancer Drug Discovery Targeting MCF-7 Cells

This compound serves as a foundational building block for generating focused libraries of pyridinylisoxazole derivatives. As demonstrated in Section 3, Evidence Item 3, compounds within this class have shown potent anti-proliferative activity against MCF-7 human breast cancer cells in the micromolar range. Researchers can use 3-(Pyridin-4-yl)isoxazol-5(4H)-one to explore structure-activity relationships (SAR) by diversifying at various positions, aiming to improve upon the class-level activity profile [1].

As a Key Intermediate for Synthesizing Antimycobacterial 1,3,4-Oxadiazole Derivatives

As highlighted in Section 3, Evidence Item 4, 3-(Pyridin-4-yl)isoxazol-5(4H)-one is a critical starting material for the multi-step synthesis of specific 1,3,4-oxadiazole and benzothiazolylthioether derivatives. These target compounds are being investigated for their potential as antimycobacterial agents. The unique geometry of the 4-pyridyl substituent is essential for constructing the final hybrid molecules, which cannot be accessed using the 2- or 3-pyridyl isomers [2].

As a Probe for Investigating the Impact of Lipophilicity on Biological Activity

The quantifiable difference in predicted LogP between 3-(Pyridin-4-yl)isoxazol-5(4H)-one (0.73) and its 3-pyridyl isomer (0.17), as detailed in Section 3, Evidence Item 1, makes it a valuable tool for probing the role of lipophilicity in a given biological system. By comparing the activity of these two isomers, researchers can deconvolute the contribution of lipophilicity from other target-specific interactions, providing mechanistic insight .

As a Model Compound for Studying the Influence of Hydrogen Bond Donors on Crystal Packing

The distinct hydrogen bond donor count (0 for 3-(Pyridin-4-yl)isoxazol-5(4H)-one vs. 1 for the 3-pyridyl isomer), as established in Section 3, Evidence Item 6, makes this pair of isomers an excellent model system for studying the role of hydrogen bonding in solid-state chemistry. Researchers can use these compounds to investigate how the presence or absence of a single H-bond donor influences crystal packing, solubility, and stability, with implications for materials science and pharmaceutical formulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyridin-4-yl)isoxazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.